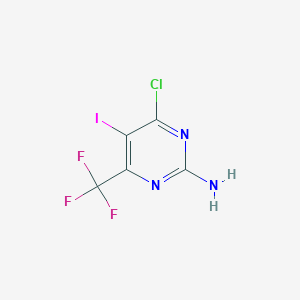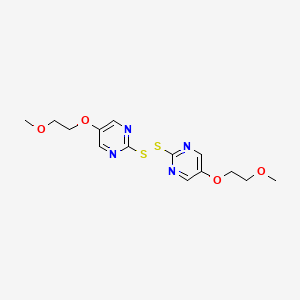
1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane is a heterocyclic compound with the molecular formula C14H18N4O4S2. It is primarily used in research and development within the fields of chemistry and biology. The compound is known for its unique structure, which includes two pyrimidine rings connected by a disulfane bond, and methoxyethoxy side chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane typically involves the reaction of pyrimidine derivatives with disulfane compounds under controlled conditions. One common method involves the use of 2-methoxyethanol as a solvent and a base such as sodium hydride to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfane bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols.
Substitution: The methoxyethoxy side chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(5-(2-hydroxyethoxy)pyrimidin-2-yl)disulfane: Similar structure but with hydroxyethoxy side chains.
1,2-Bis(5-(2-ethoxyethoxy)pyrimidin-2-yl)disulfane: Similar structure but with ethoxyethoxy side chains.
Uniqueness
1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane is unique due to its methoxyethoxy side chains, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
28246-06-2 |
|---|---|
Molecular Formula |
C14H18N4O4S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)-2-[[5-(2-methoxyethoxy)pyrimidin-2-yl]disulfanyl]pyrimidine |
InChI |
InChI=1S/C14H18N4O4S2/c1-19-3-5-21-11-7-15-13(16-8-11)23-24-14-17-9-12(10-18-14)22-6-4-20-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
VTUPBUKBISPMKP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CN=C(N=C1)SSC2=NC=C(C=N2)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773774.png)
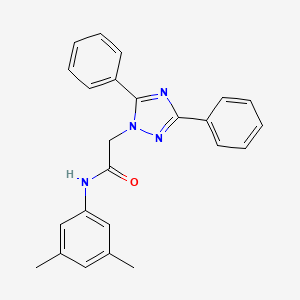
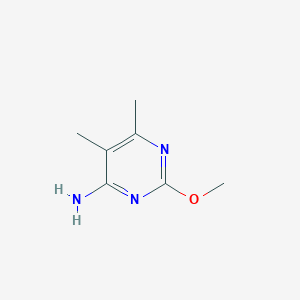
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)

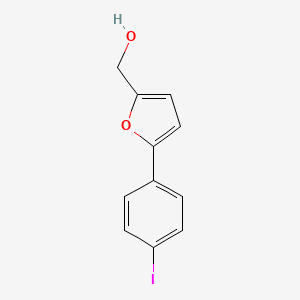

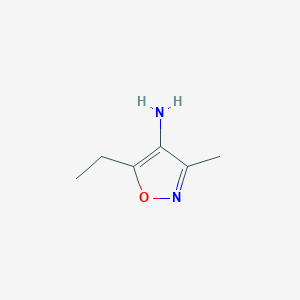
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)


